

Literature review of Ethyl 3-(2-bromophenyl)propanoate studies

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Compound of Interest

Compound Name: Ethyl 3-(2-bromophenyl)propanoate

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In-Depth Technical Guide: Ethyl 3-(2-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **Ethyl 3-(2-bromophenyl)propanoate**, summarizing its synthesis, spectroscopic properties, and potential applications. While direct biological studies on this specific compound are limited in the currently available literature, this guide offers detailed experimental protocols for its synthesis based on established methods for related compounds, along with a comparative analysis of spectroscopic data.

Synthesis of Ethyl 3-(2-bromophenyl)propanoate

The synthesis of **Ethyl 3-(2-bromophenyl)propanoate** can be efficiently achieved through a two-step process: the synthesis of the precursor 3-(2-bromophenyl)propionic acid, followed by its esterification.

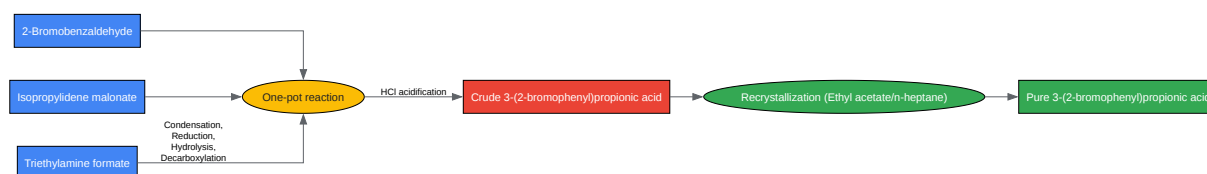
Step 1: Synthesis of 3-(2-bromophenyl)propionic acid

A patented method describes the synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde. This "one-pot" reaction involves a condensation, reduction, hydrolysis, and decarboxylation sequence.^[1]

Experimental Protocol:

- **Reaction:** In a suitable reactor, 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine formate system. This is followed by hydrolysis and decarboxylation, and subsequent acidification with hydrochloric acid to yield the crude 3-(2-bromophenyl)propionic acid.
- **Purification:** The crude product is purified by recrystallization from an ethyl acetate-n-heptane solvent system.^[1]
- **Yield:** The reported yield of pure 3-(2-bromophenyl)propionic acid is approximately 73-75%.^[1]

Synthesis of 3-(2-bromophenyl)propionic acid



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Caption: Synthesis of the precursor acid.

Step 2: Fischer Esterification to Ethyl 3-(2-bromophenyl)propanoate

The synthesized 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification. This is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.^{[2][3][4][5][6]}

General Experimental Protocol (Fischer Esterification):

- Reaction: 3-(2-bromophenyl)propionic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in situ from acetyl chloride, is added. The mixture is then refluxed for a period of 1-5 hours.^{[2][7]} The progress of the reaction can be monitored by thin-layer chromatography.
- Work-up: After cooling, the reaction mixture is concentrated. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be further purified by vacuum distillation or column chromatography.

Fischer Esterification Workflow



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Caption: General workflow for esterification.

Spectroscopic Data

While experimentally obtained spectra for **Ethyl 3-(2-bromophenyl)propanoate** are not readily available in the searched literature, data for closely related compounds can be used to predict

the expected spectral characteristics.

Predicted Spectroscopic Data

Data Type	Predicted Values/Characteristics
¹ H NMR	* Aromatic protons (4H): Multiplet in the range of δ 7.0-7.6 ppm. * -OCH ₂ CH ₃ (2H): Quartet around δ 4.1 ppm. * -CH ₂ -Ar (2H): Triplet around δ 3.0 ppm. * -CH ₂ -COO- (2H): Triplet around δ 2.7 ppm. * -OCH ₂ CH ₃ (3H): Triplet around δ 1.2 ppm.
¹³ C NMR	* C=O: ~172 ppm. * Aromatic C-Br: ~124 ppm. * Other aromatic carbons: 127-140 ppm. * -OCH ₂ -: ~61 ppm. * -CH ₂ -Ar: ~35 ppm. * -CH ₂ -COO-: ~30 ppm. * -CH ₃ : ~14 ppm.
Mass Spec (EI)	* Molecular Ion (M ⁺): Expected at m/z 256 and 258 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br). * Key Fragments: Loss of the ethoxy group (-OCH ₂ CH ₃) to give a fragment at m/z 211/213. Loss of the ethyl group (-CH ₂ CH ₃). Benzyl-type cation at m/z 169/171.
IR Spectroscopy	* C=O stretch (ester): Strong absorption around 1735 cm ⁻¹ . * C-O stretch (ester): Strong absorption in the range of 1150-1250 cm ⁻¹ . * C-H stretch (aromatic): Above 3000 cm ⁻¹ . * C-H stretch (aliphatic): Below 3000 cm ⁻¹ . * C-Br stretch: In the fingerprint region, typically below 700 cm ⁻¹ .

Comparative Spectroscopic Data of Related Compounds

The following table summarizes available spectroscopic data for compounds structurally related to **Ethyl 3-(2-bromophenyl)propanoate**, which can serve as a reference for experimental analysis.

Compound	¹ H NMR (CDCl ₃ , 300 MHz)	¹³ C NMR (CDCl ₃ , 75 MHz)	Mass Spec (m/z)
Ethyl (Z)-3-(2-bromophenyl)prop-2-enoate	Not available	Not available	Molecular Ion: 254/256 (inferred)[8]
A syncarpamide analogue containing a 2-bromophenyl group	δ 7.68–7.20 (m, Ar-H), 6.46 (d), 6.36 (d), 5.99 (d), 4.65 (d), 4.33–4.22 (m), 3.05 (dd), 2.92 (dd)[9]	δ 166.7, 165.0, 144.1, 140.0, 136.8, 136.2, 133.4, 132.6, 130.8, 130.5, 130.4, 130.3, 129.3, 128.8, 126.9, 123.1, 123.0, 121.8, 118.8, 65.0, 50.1, 37.6[9]	[M+H] ⁺ : 568.0123 (for a larger molecule containing the substructure)[9]

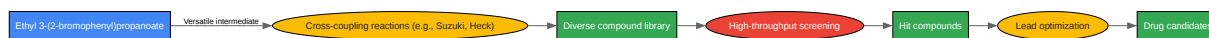
Biological Activity and Potential Applications

Currently, there is a notable absence of published studies directly investigating the biological activity of **Ethyl 3-(2-bromophenyl)propanoate**. However, the structural motif of a substituted phenylpropanoate is present in various compounds of interest in medicinal chemistry. For instance, the 4-bromo isomer, ethyl 3-(4-bromophenyl)propanoate, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker, suggesting a potential application for such structures in the development of targeted protein degraders.[10]

Furthermore, studies on halogen-substituted phenyl acetic acid derivatives of progesterone have demonstrated that the position of the halogen atom on the phenyl ring can significantly influence the binding affinity to progesterone receptors, indicating the potential for such substitutions to modulate biological activity.[11]

Given the reactivity of the bromine atom, **Ethyl 3-(2-bromophenyl)propanoate** could also serve as a versatile intermediate in the synthesis of more complex molecules through cross-coupling reactions, opening avenues for its use in the generation of compound libraries for drug discovery screening.

Logical Relationship for Potential Drug Discovery Application



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Caption: Potential role in drug discovery.

Conclusion

Ethyl 3-(2-bromophenyl)propanoate is a readily synthesizable compound with potential as a building block in medicinal chemistry and materials science. While direct biological data is currently lacking, its structural features and the known applications of related compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives. This guide provides a solid foundation for researchers interested in the synthesis and potential applications of **Ethyl 3-(2-bromophenyl)propanoate**.

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